Quetiapine D4 Hemifumarate

Vue d'ensemble

Description

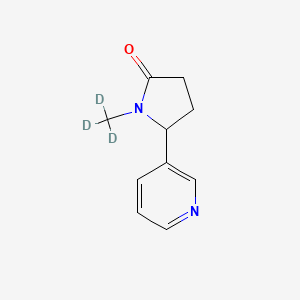

Quetiapine D4 Hemifumarate is the deuterium labeled version of Quetiapine Hemifumarate . It is an agonist of 5-HT receptors and an antagonist of dopamine receptors . It has antidepressant and anxiolytic effects .

Synthesis Analysis

The synthesis of Quetiapine Hemifumarate involves several potential impurities . The European Pharmacopeia 7.0 disclosed ten potential impurities in Quetiapine Hemifumarate . These impurities were synthesized and analyzed by the European Pharmacopeial HPLC method . Quetiapine is labeled with carbon-14 in the 11-position as part of a 5-step sequence from anthranilic acid .Molecular Structure Analysis

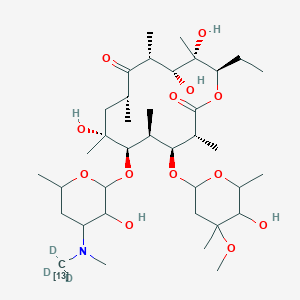

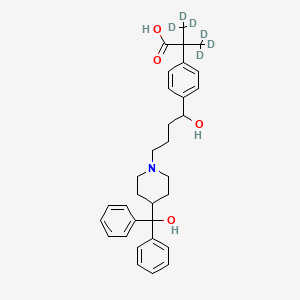

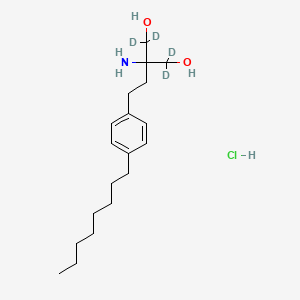

The molecular formula of Quetiapine D4 Hemifumarate is C46H46D8N6O8S2 . Its molecular weight is 891.14 . The structure of Quetiapine Hemifumarate is a 5-HT receptors agonist and a dopamine receptor antagonist .Chemical Reactions Analysis

Quetiapine Hemifumarate is predominantly metabolized by cytochrome P450 (CYP) 3A4 . After administration, approximately 73% of the radioactivity was excreted in the urine and 21% in feces . 11 metabolites formed through hepatic oxidation have been identified .Physical And Chemical Properties Analysis

Quetiapine Hemifumarate displays antagonist activity at serotonin (5-HT2) and dopamine (D2) receptors . It lacks affinity at either D1 or muscarinic receptors .Applications De Recherche Scientifique

Neuroscience Research: Antipsychotic Mechanisms

Quetiapine D4 Hemifumarate is widely used in neuroscience research to understand the pharmacological mechanisms of antipsychotic drugs. It serves as an antagonist at various neurological receptors, including dopamine D1, D2, and D3, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors . This broad receptor profile makes it a valuable tool for studying the complex interactions involved in antipsychotic drug action.

Psychiatric Disorders: Schizophrenia and Bipolar Disorder

In psychiatric research, Quetiapine D4 Hemifumarate is utilized to explore treatments for schizophrenia and bipolar disorder. Its efficacy in modulating neurotransmitter systems is of particular interest for developing new therapeutic strategies for these conditions .

Behavioral Neuroscience: Animal Models

Quetiapine D4 Hemifumarate is employed in animal models to investigate the effects of antipsychotic medication on behavior. Researchers use it to assess the impact on cognitive functions and social behaviors, which are often impaired in psychiatric conditions .

Pharmacology: Receptor Binding Studies

The compound is used in receptor binding studies to determine the affinity and selectivity of antipsychotic drugs for various neurotransmitter receptors. These studies help in the design of drugs with improved efficacy and reduced side effects .

Toxicology: Side Effect Profiling

Quetiapine D4 Hemifumarate’s interaction with multiple receptors also makes it a subject of toxicological studies. It helps in understanding the side effect profiles of antipsychotic medications, particularly those related to metabolic and cardiovascular risks .

Drug Development: Formulation and Delivery

Research into the formulation and delivery of Quetiapine D4 Hemifumarate is ongoing. Studies focus on improving its solubility and bioavailability, which are crucial for developing effective sustained-release tablets and other pharmaceutical preparations .

Mécanisme D'action

Target of Action

Quetiapine D4 Hemifumarate, a deuterium-labeled version of Quetiapine Hemifumarate, primarily targets multiple receptors in the brain . These include:

- Serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) : Serotonin receptors play a crucial role in mood regulation, and their activation can lead to antidepressant and anxiolytic effects .

- Dopamine receptors (D1, D2, and D3) : Dopamine receptors are involved in reward, motivation, and movement among other functions .

- Adrenergic receptors (α1A, α1B, and α2C) : These receptors are part of the sympathetic nervous system and are involved in the fight-or-flight response .

- Histamine H1 receptor : Histamine receptors play a role in inflammatory response, gastric acid secretion, and neurotransmission .

Mode of Action

Quetiapine D4 Hemifumarate acts as an agonist at serotonin receptors and an antagonist at dopamine receptors . As an agonist, it activates the serotonin receptors, enhancing their function. As an antagonist, it blocks the dopamine receptors, inhibiting their function .

Biochemical Pathways

The activation of serotonin receptors and inhibition of dopamine receptors by Quetiapine D4 Hemifumarate can affect various biochemical pathways. These include pathways involved in mood regulation, reward, motivation, and movement . The exact downstream effects of these pathway alterations are complex and can vary depending on the individual and the specific context.

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . Single and multiple dose studies have demonstrated linear pharmacokinetics in the clinical dose range . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . After administration, approximately 73% of the drug is excreted in the urine and 21% in feces .

Result of Action

The molecular and cellular effects of Quetiapine D4 Hemifumarate’s action are primarily related to its impact on serotonin and dopamine receptors. By activating serotonin receptors and inhibiting dopamine receptors, it can help to regulate mood and reduce symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

The action, efficacy, and stability of Quetiapine D4 Hemifumarate can be influenced by various environmental factors. For example, factors such as the individual’s overall health, age, and liver function can affect how well the drug is metabolized and therefore its effectiveness . Additionally, the presence of other drugs can also influence the action of Quetiapine D4 Hemifumarate, as they may interact with the same receptors or metabolic pathways .

Safety and Hazards

Orientations Futures

Quetiapine is used in the symptomatic treatment of schizophrenia . In addition, it may be used for the management of acute manic or mixed episodes in patients with bipolar I disorder, as a monotherapy or combined with other drugs . It may be used to manage depressive episodes in bipolar disorder . In addition to the above indications, quetiapine is used in combination with antidepressant drugs for the treatment of major depression . Some off-label uses for this drug include the management of post-traumatic stress disorder (PTSD), generalized anxiety disorder, and psychosis associated with Parkinson’s disease .

Propriétés

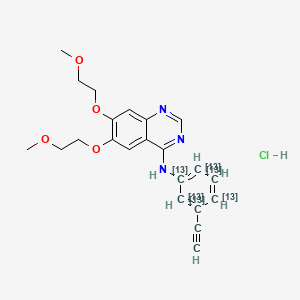

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKKPPGSCBIFAM-PSAPTRNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H58N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quetiapine D4 Hemifumarate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.